AZD3463 AZD3463 AZD3463 is a member of the class of indoles that is 1H-indole substituted by a 2-[4-(4-aminopiperidin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl group at position 3. It is an orally bioavailable dual inhibitor of ALK and IGF1R with Ki value of 0.75 nM for ALK. It has a role as an apoptosis inducer, an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an autophagy inducer. It is a member of indoles, an aminopiperidine, a monomethoxybenzene, an aminopyrimidine, a secondary amino compound, a tertiary amino compound and an organochlorine compound.
Brand Name: Vulcanchem
CAS No.: 1356962-20-3
VCID: VC0549065
InChI: InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30)
SMILES: COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Molecular Formula: C24H25ClN6O
Molecular Weight: 448.9 g/mol

AZD3463

CAS No.: 1356962-20-3

Cat. No.: VC0549065

Molecular Formula: C24H25ClN6O

Molecular Weight: 448.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AZD3463 - 1356962-20-3

Specification

CAS No. 1356962-20-3
Molecular Formula C24H25ClN6O
Molecular Weight 448.9 g/mol
IUPAC Name N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30)
Standard InChI Key GCYIGMXOIWJGBU-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Canonical SMILES COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Appearance Light green to green solid powder

Introduction

Chemical Properties and Structure

Molecular Identity and Classification

AZD3463 is classified chemically as a member of the indole family with a molecular formula of C24H25ClN6O and a molecular weight of 448.9 g/mol . The compound's IUPAC name is N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine, reflecting its complex molecular structure . It contains several key functional groups that contribute to its pharmacological activity, including indole, aminopiperidine, monomethoxybenzene, aminopyrimidine, and organochlorine moieties .

The compound was first created in chemical databases in February 2012, with the most recent modification to its record occurring in March 2025, indicating ongoing research interest and potential development activities . It is recognized by multiple identifiers across chemical databases, including CAS number 1356962-20-3, ChEBI ID CHEBI:167653, and ChEMBL ID CHEMBL4203266 .

Structural Characteristics

The structural backbone of AZD3463 features a 1H-indole substituted by a 2-[4-(4-aminopiperidin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl group at position 3 . This arrangement creates a molecule with specific binding capabilities to its target kinases. The compound's chemical structure includes multiple nitrogen-containing rings that facilitate hydrogen bonding with target proteins, a critical aspect of its inhibitory mechanism.

Physical and Chemical Properties

AZD3463 possesses several important physicochemical properties that influence its pharmacokinetic and pharmacodynamic profile, as summarized in the following table:

PropertyValueSignificance
Molecular Weight448.9 g/molInfluences absorption and distribution
XLogP3-AA4.2Indicates moderate lipophilicity
Hydrogen Bond Donor Count3Contributes to target binding
Hydrogen Bond Acceptor Count6Enhances protein interaction capability
Rotatable Bond Count5Affects conformational flexibility
Exact Mass448.1778371 DaUsed for precise analytical identification

These properties collectively contribute to AZD3463's ability to penetrate cellular membranes, bind to target proteins, and exert its therapeutic effects .

Mechanism of Action

Primary Targets and Binding Affinity

AZD3463 functions primarily as a dual inhibitor of ALK and IGF1R kinases, with exceptional potency toward ALK, demonstrated by a Ki value of 0.75 nM . This high binding affinity for ALK places it among the most potent ALK inhibitors developed to date. The compound's dual inhibitory action represents an advantage in treating cancers that may develop resistance to single-target kinase inhibitors.

The molecular mechanism involves competitive binding to the ATP binding pocket of these kinases, preventing phosphorylation of downstream substrates and disrupting signaling cascades essential for cancer cell proliferation and survival. By targeting both ALK and IGF1R, AZD3463 can potentially overcome resistance mechanisms that might emerge from mutations in either kinase alone.

Cellular Effects

At the cellular level, AZD3463 demonstrates multiple biological activities that contribute to its anticancer potential:

  • Apoptosis induction: The compound effectively triggers programmed cell death in cancer cells .

  • Autophagy induction: AZD3463 can stimulate autophagy, potentially enhancing its cytotoxic effects .

  • Tyrosine kinase signaling inhibition: As an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, it blocks critical signaling pathways in cancer cells .

  • Anti-proliferative effects: By disrupting kinase-dependent growth signals, the compound arrests cancer cell proliferation.

These combined effects make AZD3463 a promising candidate for targeting malignancies dependent on ALK, IGF1R, or related signaling pathways.

Preclinical Research Findings

Studies in Acute Myeloid Leukemia

Recent research published in Blood Cancer Journal has demonstrated significant efficacy of AZD3463 in acute myeloid leukemia (AML) models, particularly those exhibiting resistance to sorafenib . Sausan A. Moharram and colleagues from Lund University in Sweden conducted a comprehensive investigation employing a library of 378 kinase inhibitors to examine kinase dependencies in sorafenib-resistant cells .

Their findings revealed that AZD3463 effectively inhibited both sorafenib-sensitive and sorafenib-resistant cells with comparable potency . This was particularly notable as the compound showed efficacy against cells with FLT3-ITD mutations, including those that had developed secondary resistance mechanisms to first-generation FLT3 inhibitors like sorafenib . The researchers employed peptide-based kinase profiling to characterize tyrosine kinase signaling in these cells, identifying elevated tyrosine phosphorylation of peptide substrates selective for PDGFRB, CSK, and FES in sorafenib-resistant cells compared to sensitive cells .

The study provided strong evidence that AZD3463 induces apoptosis in a dose-dependent manner in AML cells, suggesting potential clinical applications in overcoming treatment resistance in this challenging malignancy .

Neuroblastoma Research

AZD3463 has also demonstrated promise in preclinical models of neuroblastoma, particularly those harboring ALK mutations . The compound has shown potency in various ALK-driven preclinical models, producing positive results in the testing of neuroblastomas with ALK alterations . This finding is significant as ALK mutations are known drivers in a subset of neuroblastomas, and targeted therapies for these patients represent an important area of unmet clinical need.

Crizotinib-Resistant Models

Beyond its efficacy in treatment-naïve models, AZD3463 has shown considerable potency in various crizotinib-resistant models . Crizotinib, a first-generation ALK inhibitor, often encounters resistance through secondary mutations or alternative pathway activation. The ability of AZD3463 to overcome such resistance highlights its potential as a next-generation ALK inhibitor capable of addressing limitations of existing therapies.

Future Research Directions

Clinical Development Considerations

While AZD3463 has shown promising results in preclinical studies, further research is needed to establish its clinical profile, including pharmacokinetics, safety, and efficacy in human subjects. Key considerations for clinical development include:

  • Determination of optimal dosing regimens based on pharmacokinetic and pharmacodynamic analyses

  • Identification of biomarkers that predict response to AZD3463 therapy

  • Evaluation of potential toxicities, particularly those related to off-target effects

  • Assessment of drug-drug interactions with other cancer therapies

Resistance Mechanisms and Countermeasures

Although AZD3463 shows activity against cells resistant to first-generation inhibitors, understanding potential mechanisms of resistance to AZD3463 itself will be crucial for optimizing its clinical use. This includes investigating:

  • Secondary mutations in ALK or IGF1R that might affect binding

  • Activation of bypass signaling pathways

  • Alterations in drug metabolism or efflux

  • Changes in apoptotic or autophagic machinery

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator